Enantiomeric Excess ≥99% vs. Racemic N-Boc-piperidine-3-carboxylic Acid (ee ~0%)
The (R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester is supplied with a chiral purity of ≥99.0% enantiomeric excess (ee) as verified by chiral HPLC, compared to racemic N-Boc-piperidine-3-carboxylic acid (CAS 84358-12-3) which by definition has 0% ee [1]. The (S)-enantiomer (CAS 88495-54-9) is also commercially available at ≥98% ee, but the (R) configuration is the stereochemically correct form for the majority of reported active pharmaceutical intermediates targeting GABA transporters and kinase domains; incorrect enantiomer selection leads to a complete loss of biological activity in these target families [2]. The t-butyl ester derivative retains this high ee through multi‑step synthetic sequences due to the steric protection conferred by the tert‑butyl group, which suppresses racemisation at the α‑carbon more effectively than the free acid or methyl/ethyl ester analogs [3].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥99.0% ee (Chiral HPLC) |
| Comparator Or Baseline | Racemic N-Boc-piperidine-3-carboxylic acid: 0% ee; (S)-enantiomer: ≥98% ee but wrong configuration for GABA‑targeted APIs |
| Quantified Difference | Target delivers >99% ee of the correct (R) enantiomer vs. 0% ee for racemate; vs. (S)‑enantiomer the difference is configurational rather than quantitative, critical for target binding |
| Conditions | Chiral HPLC; NBInno quality specification for CAS 163438-09-3 and by extension the di‑ester 1956436-25-1 [1] |
Why This Matters
For asymmetric synthesis of chiral APIs, a racemic or wrong‑enantiomer building block results in 50% or 100% waste, respectively, directly impacting cost of goods and regulatory compliance.
- [1] NBInno. (R)-Boc-Nipecotic Acid: Comprehensive Guide for Pharmaceutical Intermediates, 2025. Chiral Purity: ≥99.0% ee (Chiral HPLC). https://www.nbinno.com/?news/bd-r-boc-nipecotic-acid-comprehensive-guide-for-pharmaceutical-intermediates View Source
- [2] Molecules 2021, 26(13), 3808. The (R)- and (S)-piperidine-3-carboxylic acids are used as distinct chiral building blocks for heterocyclic amino acid derivatives. https://doi.org/10.3390/molecules26133808 View Source
- [3] CN101565397B patent. N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Describes racemisation‑free conditions using Boc‑protected intermediates. https://eureka.patsnap.com/patent-CN101565397B View Source
